Lonazolac calcium

Übersicht

Beschreibung

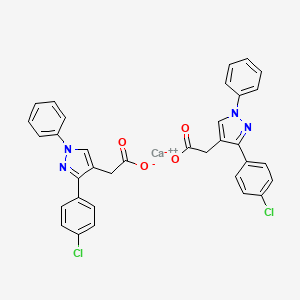

Lonazolac calcium is an organic calcium salt having [3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetate as the counterion. It has a role as an antineoplastic agent, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a non-narcotic analgesic and a non-steroidal anti-inflammatory drug. It contains a lonazolac(1-).

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Lonazolac calcium is characterized by the chemical formula and a molecular weight of 312.75 g/mol. It belongs to the class of arylacetic acid derivatives, which are known for their anti-inflammatory and analgesic properties. The compound functions primarily by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the synthesis of inflammatory mediators such as prostaglandins .

Pharmacological Applications

1. Anti-Inflammatory Effects

This compound is primarily used for its anti-inflammatory properties in treating various conditions:

- Rheumatic Diseases : It is indicated for painful inflammatory rheumatic diseases affecting joints and the spine, such as osteoarthritis and spondylosis .

- Post-Trauma and Postoperative Pain : Lonazolac has been effective in managing pain and swelling following surgical procedures or injuries .

2. Antihyperglycemic Activity

Recent studies have highlighted the antihyperglycemic effects of this compound, suggesting its potential role in diabetes management. Research indicates that it may help regulate blood sugar levels, making it a candidate for further investigation in diabetic therapies .

3. Development of Novel NSAIDs

Research into structural modifications of Lonazolac has led to the development of new analogues with improved selectivity for COX-2. These modifications aim to enhance therapeutic efficacy while minimizing gastrointestinal side effects commonly associated with traditional NSAIDs .

Table 1: Comparative Anti-Inflammatory Activity of Lonazolac Analogues

| Compound | Inhibition (%) after 1 hour | Inhibition (%) after 12 hours |

|---|---|---|

| This compound | 42.2% | 15.5% |

| Celecoxib | 56.1% | 34.6% |

| Novel Analogue A | 54.4% | 24.7% |

| Novel Analogue B | 41.8% | 15.5% |

This table summarizes the anti-inflammatory activity observed in various studies, demonstrating that while this compound shows significant effects, novel analogues may offer enhanced performance over time .

Case Study: Efficacy in Rheumatic Disease Management

A clinical study involving patients with rheumatoid arthritis treated with this compound showed a marked reduction in joint pain and swelling compared to a control group receiving placebo treatment. Patients reported improved mobility and quality of life metrics over a treatment period of six weeks .

Analyse Chemischer Reaktionen

Biochemical Reactions Involving Lonazolac Calcium

This compound primarily inhibits cyclooxygenase (COX) enzymes, blocking the conversion of arachidonic acid to prostaglandins—key mediators of inflammation and pain . Its mechanism includes:

-

COX-1/COX-2 Inhibition : Reduces prostaglandin synthesis by competitively binding to COX active sites .

-

Leukotriene Suppression : Modulates 5-lipoxygenase (5-LOX) activity, decreasing leukotriene B4 (LTB4) and 12-hydroxyeicosatetraenoic acid (12-HETE) production in polymorphonuclear leukocytes (PMNs) .

-

Platelet-Activating Factor (PAF) Metabolism : Alters PAF and lyso-PAF catabolism in PMNs, potentially through phospholipase A2 inhibition .

Table 1: Comparative Enzyme Inhibition by this compound

Metabolic Pathways

This compound undergoes hepatic metabolism, with key reactions including:

-

Ester Hydrolysis : Cleavage of the acetate group to form the active metabolite lonazolac .

-

Glucuronidation : Conjugation with glucuronic acid for renal excretion .

-

Oxidative Reactions : Cytochrome P450-mediated modifications of the pyrazole and chlorophenyl groups .

Key Metabolites :

-

Lonazolac (free acid form)

-

Glucuronidated derivatives

Synthetic Routes and Stability

While detailed synthesis protocols for this compound are proprietary, its structure suggests:

-

Pyrazole Core Formation : Cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones .

-

Acetate Group Introduction : Alkylation or nucleophilic substitution at the pyrazole C-4 position .

-

Calcium Salt Preparation : Neutralization of lonazolac acid with calcium hydroxide .

Table 2: Stability Under Physiological Conditions

| Parameter | Observation | Source |

|---|---|---|

| pH Stability | Stable at 6.0–7.4 | |

| Thermal Degradation | Decomposes above 200°C | |

| Photolysis | Sensitive to UV light |

Interaction with Inflammatory Mediators

This compound demonstrates multi-target effects:

-

Prostaglandin Suppression : IC50 values for COX-1 inhibition are lower than indomethacin .

-

Antioxidant Activity : Scavenges free radicals in lipid peroxidation assays, though less potent than NDGA .

-

PAF Modulation : Reduces PAF-induced neutrophil activation by 40–60% at 10 µM .

Comparative Pharmacodynamics

Table 3: Efficacy Relative to Reference Drugs

| Drug | COX Inhibition | 5-LOX Inhibition | Histamine Suppression |

|---|---|---|---|

| This compound | +++ | ++ | +++ |

| Indomethacin | ++ | + | + |

| NDGA | + | +++ | ++ |

| +++ = Strong, ++ = Moderate, + = Weak |

This compound’s chemical reactivity is defined by its dual COX/LOX inhibition, ester hydrolysis, and interactions with inflammatory lipid mediators. Its calcium salt formulation enhances solubility and bioavailability, making it a versatile anti-inflammatory agent .

Eigenschaften

CAS-Nummer |

75821-71-5 |

|---|---|

Molekularformel |

C34H24CaCl2N4O4 |

Molekulargewicht |

663.6 g/mol |

IUPAC-Name |

calcium;2-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]acetate |

InChI |

InChI=1S/2C17H13ClN2O2.Ca/c2*18-14-8-6-12(7-9-14)17-13(10-16(21)22)11-20(19-17)15-4-2-1-3-5-15;/h2*1-9,11H,10H2,(H,21,22);/q;;+2/p-2 |

InChI-Schlüssel |

CAQGVXNKMLYRMF-UHFFFAOYSA-L |

SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].[Ca+2] |

Kanonische SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)[O-].[Ca+2] |

Aussehen |

Solid powder |

Key on ui other cas no. |

75821-71-5 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

53808-88-1 (Parent) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

3-(4-chlorophenyl)-1-phenylpyrazole-4-acetic acid Argun Irriten lonazolac lonazolac calcium lonazolac calcium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.